molecular formula C10H22O9S2 B1677550 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane CAS No. 55400-73-2

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane

Cat. No. B1677550
CAS RN: 55400-73-2
M. Wt: 350.4 g/mol
InChI Key: GKMDADHKHXRPPF-UHFFFAOYSA-N
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Patent
US07655768B2

Procedure details

15 g of tetraethyleneglycol and 23.4 g of triethylamine were dissolved in 200 mL of dichloromethane, to which 22.1 g of methanesulfonylchloride was added dropwise at 0° C., and then the solution was stirred for 1 hour. The reaction solution was filtrated to remove insolubles, and then the filtrate was concentrated under reduced pressure. The residue was separated with ethyl acetate-water, and the organic layer was concentrated under reduced pressure after washing with water. The residue was purified with silica gel column chromatography to obtain 27 g of the objective compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[CH3:21][S:22]([O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][S:22]([CH3:21])(=[O:24])=[O:23])(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.1 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated with ethyl acetate-water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
WASH
Type
WASH
Details
after washing with water
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.